molecular formula C7H12BF3O3S B14781479 (2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate

(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate

Cat. No.: B14781479
M. Wt: 244.04 g/mol
InChI Key: NVABJSMCYANUSG-UHFFFAOYSA-N
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Description

(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12BF3O3S. It is a boron-containing compound that features a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate typically involves the reaction of 2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from affecting the reaction . The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of (2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate involves the interaction of the trifluoromethanesulfonate group with various molecular targets. The electron-withdrawing nature of the trifluoromethanesulfonate group makes the compound highly reactive, allowing it to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, which is essential for its applications in synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethylborolan-1-yl) trifluoromethanesulfonate is unique due to its specific structure, which combines a boron-containing ring with a trifluoromethanesulfonate group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C7H12BF3O3S

Molecular Weight

244.04 g/mol

IUPAC Name

(2,5-dimethylborolan-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3

InChI Key

NVABJSMCYANUSG-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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